Cyclopropane, (2,2-dimethylpropylidene)-
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Overview
Description
Cyclopropane, (2,2-dimethylpropylidene)-, is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclopropane, characterized by the presence of a 2,2-dimethylpropylidene group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, (2,2-dimethylpropylidene)-, typically involves the reaction of alkenes with carbenes. One common method is the addition of carbenes to alkenes, which results in the formation of cyclopropane rings. For instance, the reaction of diazomethane with alkenes can produce cyclopropane derivatives . The reaction conditions often involve the use of light, heat, or catalysts such as copper to facilitate the formation of carbenes .
Industrial Production Methods
Industrial production of cyclopropane derivatives, including (2,2-dimethylpropylidene)-cyclopropane, may involve large-scale reactions using similar principles as laboratory synthesis. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity. Specific details on industrial production methods for this compound are not widely documented, but they likely follow the general principles of carbene chemistry and cyclopropane synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, (2,2-dimethylpropylidene)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
Cyclopropane, (2,2-dimethylpropylidene)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which cyclopropane, (2,2-dimethylpropylidene)-, exerts its effects involves the formation of highly reactive intermediates, such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of cyclopropane rings. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclopropane, (2,2-dimethylpropylidene)-, include other cyclopropane derivatives and compounds with similar structural features, such as:
- Cyclopropane
- Cyclobutane
- Cyclopentane
Uniqueness
What sets cyclopropane, (2,2-dimethylpropylidene)-, apart is its unique structural feature of having a 2,2-dimethylpropylidene group attached to the cyclopropane ring.
Properties
CAS No. |
39647-71-7 |
---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
2,2-dimethylpropylidenecyclopropane |
InChI |
InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h6H,4-5H2,1-3H3 |
InChI Key |
JLDHRUIYQYFHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1CC1 |
Origin of Product |
United States |
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